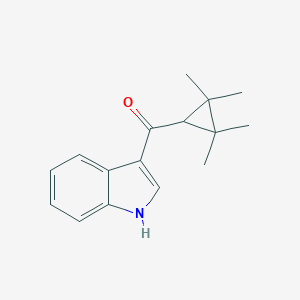

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

概要

説明

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring attached to a tetramethylcyclopropyl group via a methanone linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a metal catalyst.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro, halo, or sulfo derivatives of the indole ring.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C16H19NO

- Molecular Weight : 241.328 g/mol

- CAS Number : 895152-66-6

- IUPAC Name : 1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone

Structural Representation

The compound features an indole ring fused with a cyclopropyl moiety, contributing to its unique pharmacological properties.

Synthetic Cannabinoid Research

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is primarily studied for its role as a synthetic cannabinoid receptor agonist . It is structurally related to UR-144 and XLR11, which have been identified in various herbal products sold online and have raised concerns regarding their safety and legality.

Case Study: UR-144 Identification

A study conducted by ResearchGate highlighted the identification of UR-144 in commercial products. This compound shares structural similarities with this compound and demonstrates significant agonistic activity at cannabinoid receptors.

Neuropharmacology

Research indicates that synthetic cannabinoids can affect neurological functions and may have potential therapeutic effects for conditions such as chronic pain and anxiety disorders.

Neuropharmacological Studies

Studies have shown that compounds like this compound can modulate neurotransmitter release and influence pain pathways through the endocannabinoid system.

Toxicology and Safety Assessments

Given the rise in synthetic cannabinoid use and associated health risks, toxicological studies are essential for understanding the safety profile of this compound.

Toxicological Findings

Research has indicated that synthetic cannabinoids can lead to adverse effects such as psychosis and cardiovascular issues. A comprehensive review of these findings is crucial for regulatory bodies to assess the risks associated with this compound.

Data Tables

| Effect Type | Observations |

|---|---|

| Agonistic Activity | High affinity for CB1 receptors |

| Side Effects | Potential for anxiety and psychosis |

| Therapeutic Potential | Chronic pain management |

作用機序

The mechanism of action of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and modulates various physiological processes such as pain perception, mood, and appetite . The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.

類似化合物との比較

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144, XLR11, and their analogs. it is unique due to the presence of the tetramethylcyclopropyl group, which confers selectivity for the peripheral CB2 receptor . This selectivity makes it a valuable tool for studying the specific effects of CB2 receptor activation.

List of Similar Compounds

- UR-144

- XLR11

- 5-fluoro PB-22

- AM-2201

生物活性

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound belonging to the indole derivatives class. It has gained attention due to its interactions with cannabinoid receptors and its potential applications in medicinal chemistry and forensic science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 895152-66-6

- Molecular Formula : C16H19NO

- Molecular Weight : 241.328 g/mol

- Solubility :

- DMSO: 33 mg/ml

- Ethanol: 17 mg/ml

- DMF: 50 mg/ml

The primary biological activity of this compound is attributed to its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Binding Affinity

The compound exhibits significant binding affinity with:

- CB1 Receptor : EC50 = M

- CB2 Receptor : EC50 = M

This indicates that it acts primarily as an agonist for these receptors, influencing numerous signaling pathways associated with pain modulation, appetite regulation, and mood stabilization.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption upon administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine.

Cellular Effects

The compound influences cellular functions by modulating:

- Cell signaling pathways

- Gene expression

- Intracellular calcium levels

For example, its interaction with the CB1 receptor can lead to increased intracellular calcium levels, affecting various metabolic processes within the cell.

Research Applications

This compound has several notable applications in research:

Medicinal Chemistry

It serves as a precursor in synthesizing synthetic cannabinoids that are studied for their therapeutic potential in treating pain and neurological disorders.

Forensic Science

As an analytical reference standard, it aids in identifying synthetic cannabinoids in biological samples during toxicological analyses.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Pain Management : Research indicates that compounds targeting CB1 receptors can alleviate chronic pain conditions.

- Neurological Disorders : Studies suggest that modulation of cannabinoid receptors may provide benefits in conditions such as epilepsy and multiple sclerosis.

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Receptor Interaction | Agonist at CB1 and CB2 receptors |

| EC50 Values | CB1: M; CB2: M |

| Cellular Effects | Modulates calcium levels and gene expression |

| Research Applications | Medicinal chemistry and forensic science |

特性

IUPAC Name |

1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQBEQQQKCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647203 | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895152-66-6 | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895152-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。